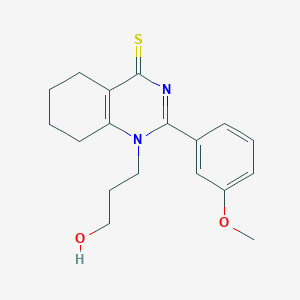
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality 1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a compound that can be studied within the broader category of quinazoline derivatives, which have been extensively researched for various applications in scientific research. A significant area of study includes the synthesis and structural analysis of these compounds, as demonstrated by Gupta and Chaudhary (2015), who explored the orientation of cyclization in the thiazolo-quinazoline heterocyclic system. They conducted studies using NMR, DFT, and X-ray diffraction, establishing the regiochemistry and structure of the cyclized products through extensive spectral data analysis (Gupta & Chaudhary, 2015).
Biological Activity and Applications
Quinazoline derivatives have shown a wide range of biological activities, making them valuable in the development of new therapeutic agents. Research into their analgesic, anticonvulsant, antimicrobial, and herbicidal activities has provided insights into their potential applications:
Analgesic Activity : Osarodion (2023) synthesized derivatives showing significant analgesic activity, highlighting the potential of quinazoline compounds in pain management solutions (Osarodion, 2023).
Anticonvulsant Evaluation : El-Azab, Eltahir, and Attia (2011) evaluated the anticonvulsant activity of novel quinazoline derivatives, finding some to be potent against electrically and chemically induced seizures, suggesting their use in epilepsy treatment (El-Azab, Eltahir, & Attia, 2011).
Antimicrobial Study : Gupta and Chaudhary (2012) investigated the antimicrobial activity of thiazolo and thiazino benzoquinazolines, finding promising activities against various microbial strains, which could lead to the development of new antimicrobial agents (Gupta & Chaudhary, 2012).
Herbicidal Activity : Wang et al. (2014) explored the herbicidal activity of triketone-containing quinazoline-2,4-diones, discovering compounds with broad-spectrum weed control and excellent crop selectivity. This research highlights the potential of quinazoline derivatives in agriculture (Wang et al., 2014).
Propriétés
IUPAC Name |
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-14-7-4-6-13(12-14)17-19-18(23)15-8-2-3-9-16(15)20(17)10-5-11-21/h4,6-7,12,21H,2-3,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKNXCHQVTYOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CCCO)CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
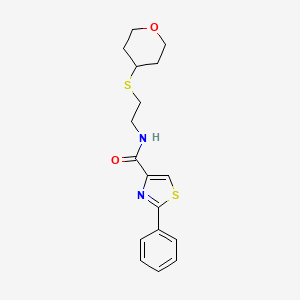


![5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2675101.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2675103.png)
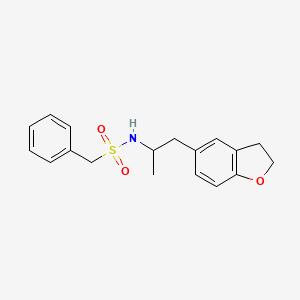
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide](/img/structure/B2675106.png)
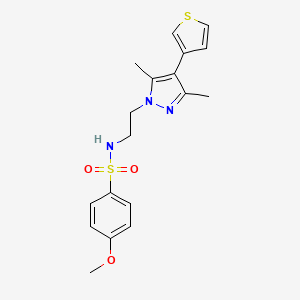
![1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B2675108.png)
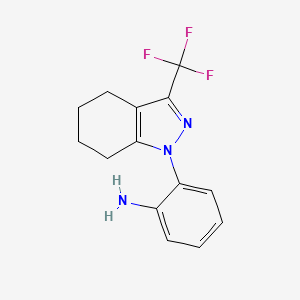
![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2675110.png)
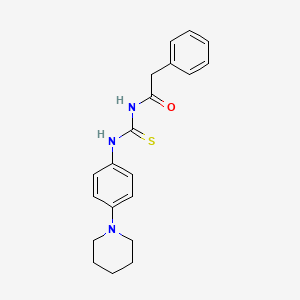
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2675112.png)